![molecular formula C11H18N2O4S B2366244 N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide CAS No. 2034301-74-9](/img/structure/B2366244.png)
N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide
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Overview
Description
The compound is a bicyclic structure with a tetrahydrofuran (a five-membered ring ether) and a 2-thia-5-azabicyclo[2.2.1]heptane (a bicyclic structure with nitrogen and sulfur heteroatoms) connected by a methylene bridge. The carboxamide group is attached to the 5-position of the bicyclic structure and the dioxide indicates two oxygen atoms are also present, likely forming a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It contains a bicyclic system, which means it has two rings that share two or more atoms. In addition, it has a tetrahydrofuran ring, which is a type of ether, and a carboxamide group, which is a derivative of carboxylic acids .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The ether and carboxamide groups might undergo reactions typical for these functional groups. For example, the ether could potentially be cleaved under acidic conditions, and the carboxamide could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- The compound’s unique bicyclic structure makes it an interesting building block for prostanoid synthesis. Researchers have investigated its potential as a precursor in the construction of complex molecules related to prostaglandins and other bioactive lipid mediators .
- The compound’s 7-oxabicyclo[2.2.1]heptane scaffold is amenable to Diels–Alder reactions. These reactions involve the cycloaddition of furans with alkene or alkyne dienophiles, leading to the formation of 7-oxabicyclo[2.2.1]hept-2-enes or 7-oxabicyclo[2.2.1]hepta-2,5-dienes .
- Organocatalytic methods have been employed to achieve enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. This compound can serve as a substrate in such reactions, allowing access to a wide range of chiral bicyclic derivatives .
Prostanoid Synthesis
Diels–Alder Reactions
Asymmetric Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dioxo-N-(oxolan-2-ylmethyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c14-11(12-5-9-2-1-3-17-9)13-6-10-4-8(13)7-18(10,15)16/h8-10H,1-7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFIYZZCULBDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC3CC2CS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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